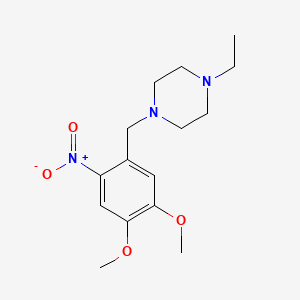![molecular formula C19H23N3O5 B6099508 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B6099508.png)
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as MN-64, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. MN-64 is a member of the phenol family of compounds and is known for its unique chemical structure, which makes it an attractive target for drug development and research.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of several important enzymes, including protein kinase C, which is involved in cell signaling and growth. This compound has also been shown to inhibit the activity of certain signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the body. The compound has been shown to have antitumor and antiproliferative effects, which may be due to its ability to inhibit the activity of certain enzymes and signaling pathways. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB pathway. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of certain enzymes and signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for use in lab experiments, including its unique chemical structure, which makes it an attractive target for drug development and research. Additionally, this compound has been shown to have a wide range of biological activities, which makes it a versatile compound for use in various types of experiments. However, this compound also has some limitations for use in lab experiments, including its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol, including further studies on its mechanism of action and its potential applications in medicine and pharmacology. Additionally, future research could focus on the development of new derivatives of this compound with improved biological activity and reduced toxicity. Finally, future studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol involves the use of several chemical reactions, including the reaction of 2-methoxy-4-nitrophenol with 4-(2-methoxyphenyl)piperazine in the presence of a catalyst. The resulting compound is then further processed to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. The compound has been shown to have a wide range of biological activities, including antitumor, antiproliferative, and anti-inflammatory effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-26-17-6-4-3-5-16(17)21-9-7-20(8-10-21)13-14-11-15(22(24)25)12-18(27-2)19(14)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGRNHDQFACPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6099429.png)
![1-(2-chlorobenzyl)-N-methyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099433.png)
![2-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6099442.png)
![4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6099447.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6099450.png)
![4-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6099453.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide](/img/structure/B6099461.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6099478.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6099490.png)

![3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6099505.png)
![N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6099506.png)
![5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6099526.png)